N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
Description
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is a benzamide derivative featuring a pyridazine ring substituted with an ethoxy group at position 6 and a phenyl ring linked to a nitro (-NO₂) and methyl (-CH₃) group at positions 3 and 4, respectively, on the benzamide core. This compound is structurally distinct due to the combination of electron-withdrawing (nitro) and electron-donating (ethoxy, methyl) groups, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-3-28-19-11-10-17(22-23-19)14-6-8-16(9-7-14)21-20(25)15-5-4-13(2)18(12-15)24(26)27/h4-12H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAESITSHLSLSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Ethoxylation: Introduction of the ethoxy group to the pyridazine ring using ethyl iodide in the presence of a base.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Amidation: The final step involves the formation of the benzamide structure through a reaction with an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Reduction: Formation of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-aminobenzamide.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Biological Activities
The compound is classified under nitrobenzamides, known for their diverse biological activities. Research indicates that derivatives of pyridazine, including N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide, exhibit several pharmacological effects:
- Antimicrobial Activity : Some pyridazine derivatives have demonstrated efficacy against various microbial strains, suggesting potential use in treating infections.
- Antidepressant Effects : Preliminary studies indicate that certain derivatives may possess antidepressant properties, warranting further investigation into their mechanisms of action.
- Anticancer Potential : The compound may inhibit cancer cell proliferation through interactions with specific enzymes or receptors involved in tumor growth.
- Anti-hypertensive Activity : Research on related compounds shows promise in managing hypertension by modulating vascular responses.
Case Studies
- Anticancer Activity : A study investigated the effects of various nitrobenzamide derivatives on cancer cell lines. This compound was found to significantly inhibit cell proliferation in vitro, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : In a comparative study of pyridazine derivatives, this compound exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria, supporting its development as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular features of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide and related benzamide derivatives:
Key Structural and Functional Differences
’s benzimidazole derivative exhibits lower solubility due to its bulky benzoyl group .
In contrast, ’s piperazinyl group introduces basicity, favoring interactions with acidic residues in biological targets .
Pharmacological Implications: and ’s compounds, with pyrimidine/pyrazole moieties, are structurally aligned with known kinase inhibitors (e.g., imatinib analogs), suggesting similar therapeutic mechanisms . The target compound’s pyridazine core is less common in drug design but may offer unique selectivity profiles .
Research Findings and Limitations
- Crystallographic Data : highlights the importance of piperazinyl groups in stabilizing crystal structures via intermolecular hydrogen bonds, a feature absent in the target compound .
- Synthetic Accessibility : ’s benzimidazole derivative requires multi-step synthesis, whereas the target compound’s pyridazine ring may simplify synthesis .
- Discrepancies in Substituent Positions : The provided evidence includes a structural isomer of the target compound (3-methyl-4-nitro vs. 4-methyl-3-nitro), which could significantly alter electronic properties and bioactivity .
Biological Activity
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine ring, a nitro group, and benzamide moieties. The presence of these functional groups is crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds with nitro groups exhibit a wide range of biological activities due to their ability to undergo reduction in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA and proteins, resulting in various pharmacological effects.
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They typically act by generating reactive oxygen species (ROS) upon reduction, which can damage cellular components. For instance, metronidazole, a well-known nitro compound, works by producing toxic intermediates that bind to DNA and cause cell death .
- Antineoplastic Effects : Nitrobenzamide derivatives have shown promise in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
- Anti-inflammatory Properties : Compounds like this compound may exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is significant for conditions characterized by chronic inflammation .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various nitro compounds on cancer cell lines. This compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7), with an IC50 value indicative of potent activity .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
